molecular formula C20H24N2O4 B5527272 1-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one

1-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one

Cat. No. B5527272
M. Wt: 356.4 g/mol
InChI Key: FASRLLHGVJLANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multistep reactions including reductive amination, protection and deprotection steps, and nucleophilic substitution reactions. For instance, the synthesis of similar compounds, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, involves reductive amination of intermediates with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol (Mandala et al., 2013). These methods are indicative of the type of synthetic strategies that might be employed for the compound of interest.

Molecular Structure Analysis

The molecular and crystal structure of compounds related to the target molecule has been determined by X-ray diffraction analysis, revealing the importance of intramolecular and intermolecular hydrogen bonds in defining the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000). Such analyses are crucial for understanding the 3D arrangement and potential reactive sites of the compound.

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, including nucleophilic substitution reactions that are often influenced by the presence of metal triflates. This can lead to the formation of different stereoisomers based on the conditions applied, showcasing the compound's versatility in chemical transformations (Okitsu, Suzuki, & Kobayashi, 2001).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are crucial for the application and handling of the compound. For related compounds, the melting point and structure were confirmed by spectroscopic methods, indicating the importance of these properties in identifying and characterizing the compound (Wei et al., 2010).

Chemical Properties Analysis

Chemical properties, including reactivity under different conditions, stability, and interaction with other molecules, are defined by the compound's functional groups and molecular structure. For instance, studies on similar compounds have highlighted their antimicrobial activity and molecular docking studies to elucidate their interaction with biological targets (Mandala et al., 2013).

properties

IUPAC Name

3-methoxy-1-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-25-18-8-5-11-22(20(18)24)14-19(23)21-12-9-17(10-13-21)26-15-16-6-3-2-4-7-16/h2-8,11,17H,9-10,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASRLLHGVJLANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN(C1=O)CC(=O)N2CCC(CC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.